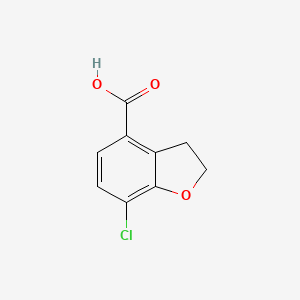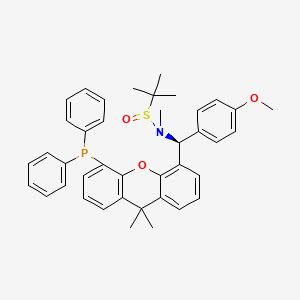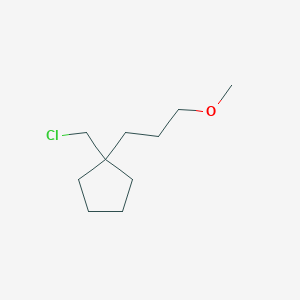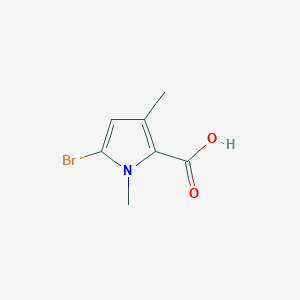![molecular formula C11H21BClNO2 B13644597 (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)methanamine;hydrochloride is a complex organic compound that features a unique boron-containing tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride typically involves multiple steps:
Formation of the Boron-Containing Tricyclic Core: This step involves the reaction of a boronic acid derivative with a suitable diene under specific conditions to form the tricyclic structure.
Introduction of the Methanamine Group: The tricyclic core is then reacted with a suitable amine to introduce the methanamine group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can occur at the methanamine group, potentially converting it to a primary amine.
Substitution: The compound can participate in substitution reactions, especially at the boron center, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Primary amines.
Substitution: Various substituted boron-containing compounds.
科学研究应用
Chemistry
In chemistry, (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study boron-containing biomolecules. Its ability to interact with biological systems makes it a valuable tool for investigating the role of boron in biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its boron-containing structure can be utilized in the design of boron neutron capture therapy agents for cancer treatment.
Industry
In the industrial sector, (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
作用机制
The mechanism of action of (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with various biomolecules, influencing their function. This interaction can modulate biological pathways, making the compound useful in therapeutic applications.
相似化合物的比较
Similar Compounds
- (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanol
- (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)acetic acid
Uniqueness
Compared to similar compounds, (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications. The hydrochloride form also improves its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C11H21BClNO2 |
|---|---|
分子量 |
245.55 g/mol |
IUPAC 名称 |
(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H |
InChI 键 |
QVHSDFPCIBKPRC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
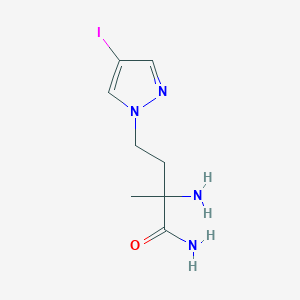
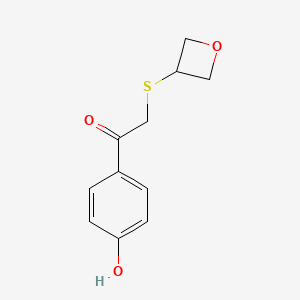
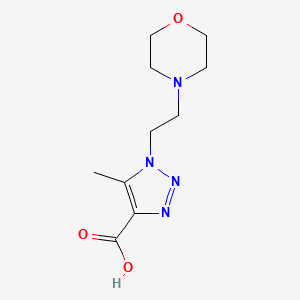
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
